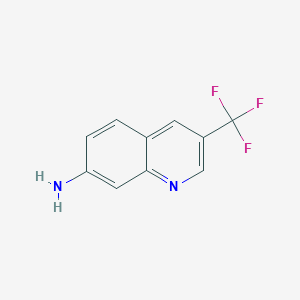
3-(Trifluoromethyl)quinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)quinolin-7-amine is a chemical compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 . It is a solid substance .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The linear formula of this compound is C10H7F3N2 . The InChI code and key for this compound are not provided in the search results.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Agents
- Synthesis and Antimicrobial Studies: A study focused on the synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives, which showed significant antimicrobial activity against various microorganisms, including Mycobacterium smegmatis, indicating potential as future antituberculosis agents (Garudachari et al., 2014).
Novel Synthetic Methods
- Copper-Catalyzed Cascade Cyclization: A method for synthesizing trifluoromethyl-containing 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones using a CF3-radical-triggered tandem reaction, demonstrating a novel approach for creating bioactive trifluoromethylated quinolines (Meng et al., 2017).
- Passerini-/Ugi-Type Reaction with Quinolin-2(1H)-ones: The use of 3-trifluoroacetyl-quinolin-2(1H)-ones in Passerini and Ugi-type reactions for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-amino acids under mild conditions, showing the versatility of quinoline derivatives in synthetic chemistry (Madhu et al., 2022).
Anticancer Research
- Potential Anti-Proliferative Activity: Research into novel 4-aminoquinoline derivatives highlighted their potential as antiproliferative agents, with some compounds demonstrating significant activity against breast cancer cell lines, suggesting a promising avenue for cancer treatment (Ghorab et al., 2014).
Synthesis of Novel Quinoline Derivatives
- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from 4-hydrazino-8-(trifluoromethyl)quinoline, which were screened for antibacterial and antifungal activity, highlighting the potential of quinoline derivatives in creating new antimicrobial agents (Holla et al., 2006).
Photocyclization and Regioselective Photocyclizations
- Photocyclization of Di(quinolinyl)arylamines: An investigation into the regioselective photocyclizations of di(quinolinyl)arylamines, demonstrating the ability to induce emission color changes and photoreaction-induced self-assemblies, providing insights into the photophysical properties of these compounds (Karasawa et al., 2016).
Asymmetric Synthesis
- Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation: Research on the asymmetric transfer hydrogenation of quinolin-3-amines, achieving high diastereo- and enantioselectivities, underlining the significance of quinoline derivatives in chiral synthesis (Cai et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3-(trifluoromethyl)quinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-1-2-8(14)4-9(6)15-5-7/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUYZLRLWZEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)
![1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816547.png)
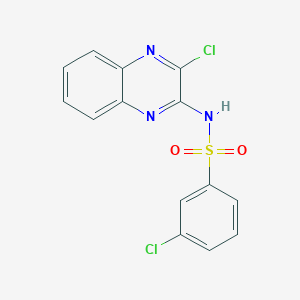
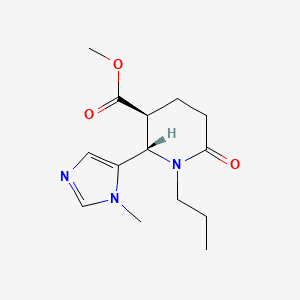
![3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2816551.png)
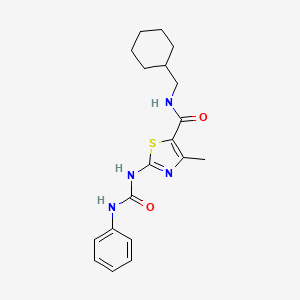

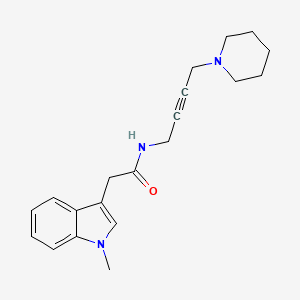
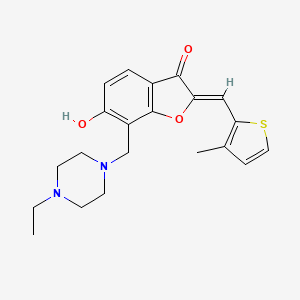
![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)
![1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione](/img/structure/B2816564.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2816565.png)

![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)